4-Chloro-2-ethynyl-1-(trifluoromethyl)benzene
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Overview
Description
4-Chloro-2-ethynyl-1-(trifluoromethyl)benzene is an organic compound characterized by the presence of a chloro, ethynyl, and trifluoromethyl group attached to a benzene ring
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 4-Chloro-2-ethynyl-1-(trifluoromethyl)benzene typically involves the use of Suzuki–Miyaura coupling reactions. This method is favored due to its mild reaction conditions and high functional group tolerance. The process generally involves the coupling of a chlorinated benzene derivative with an ethynylborane reagent in the presence of a palladium catalyst .
Industrial Production Methods: Industrial production of this compound may involve large-scale Suzuki–Miyaura coupling reactions, utilizing optimized conditions to ensure high yield and purity. The use of continuous flow reactors can enhance the efficiency and scalability of the production process.
Chemical Reactions Analysis
Types of Reactions: 4-Chloro-2-ethynyl-1-(trifluoromethyl)benzene can undergo various chemical reactions, including:
Substitution Reactions: The chloro group can be substituted with other nucleophiles under appropriate conditions.
Oxidation and Reduction Reactions: The ethynyl group can be oxidized or reduced to form different functional groups.
Coupling Reactions: The compound can participate in further coupling reactions to form more complex molecules.
Common Reagents and Conditions:
Substitution Reactions: Typically involve nucleophiles such as amines or thiols.
Oxidation Reactions: Can be carried out using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction Reactions: Commonly use reducing agents such as lithium aluminum hydride or hydrogen gas in the presence of a catalyst.
Major Products Formed:
Substitution Products: Depending on the nucleophile used, various substituted benzene derivatives can be formed.
Oxidation Products: Can include carbonyl compounds or carboxylic acids.
Reduction Products: May result in the formation of alkanes or alkenes.
Scientific Research Applications
4-Chloro-2-ethynyl-1-(trifluoromethyl)benzene has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Medicine: Investigated for its potential use in pharmaceuticals due to its unique chemical properties.
Industry: Utilized in the production of advanced materials with specific properties
Mechanism of Action
The mechanism by which 4-Chloro-2-ethynyl-1-(trifluoromethyl)benzene exerts its effects depends on its specific application. In chemical reactions, the compound’s reactivity is influenced by the electron-withdrawing effects of the chloro and trifluoromethyl groups, which can stabilize reaction intermediates and facilitate various transformations. The ethynyl group provides a site for further functionalization, allowing the compound to participate in a wide range of chemical reactions .
Comparison with Similar Compounds
1-Chloro-2-ethynylbenzene: Lacks the trifluoromethyl group, resulting in different reactivity and applications.
1-Ethynyl-4-(trifluoromethyl)benzene: Similar structure but with different substitution pattern, leading to variations in chemical behavior.
Uniqueness: 4-Chloro-2-ethynyl-1-(trifluoromethyl)benzene is unique due to the combination of its functional groups, which confer distinct reactivity and potential applications. The presence of both chloro and trifluoromethyl groups enhances its stability and reactivity, making it a valuable compound in various fields of research and industry.
Properties
IUPAC Name |
4-chloro-2-ethynyl-1-(trifluoromethyl)benzene |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H4ClF3/c1-2-6-5-7(10)3-4-8(6)9(11,12)13/h1,3-5H |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BKIGUJXGGQBZPT-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C#CC1=C(C=CC(=C1)Cl)C(F)(F)F |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H4ClF3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
204.57 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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